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molecular formula C14H11IO2 B8411791 1-(4-(4-Iodophenoxy)phenyl)ethanone

1-(4-(4-Iodophenoxy)phenyl)ethanone

Cat. No. B8411791
M. Wt: 338.14 g/mol
InChI Key: RQCIEAPUKUMGAY-UHFFFAOYSA-N
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Patent
US09018249B2

Procedure details

To a solution of 1-(4-(4-aminophenoxy)phenyl)ethanone (6.0 g, 26.43 mmol), in dimethoxyethane (80 mL), was added a solution of sulphuric acid (10.9 mL, 206.19 mmol) in water (54.5 mL) dropwise. The resulting reaction mixture was cooled to 0° C. and a solution of sodium nitrite (2.74 g, 39.64 mmol) in water (18 mL) was added dropwise. The reaction mixture was stirred at 0-5° C. for additional 30 min and a solution of sodium iodide (19.81 g, 132.15 mmol) in water (54 mL) was added dropwise. The reaction mixture was stirred for additional 30 min. After the completion of reaction as confirmed by TLC, the reaction mixture was diluted with ethyl acetate (300 mL). The organic layer was separated, washed with water (100 mL), dried over Na2SO4 and concentrated in vacuo to afford crude product which was purified by column chromatography (silica gel, 3:7 EtOAc:Pet Ether) to afford the title compound (6.8 g, 76%) as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
54.5 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
19.81 g
Type
reactant
Reaction Step Three
Name
Quantity
54 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:27].[Na+]>C(COC)OC.O.C(OCC)(=O)C>[I:27][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=CC=C(OC2=CC=C(C=C2)C(C)=O)C=C1
Name
Quantity
10.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
54.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.74 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
19.81 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
54 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 3:7 EtOAc:Pet Ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(OC2=CC=C(C=C2)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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